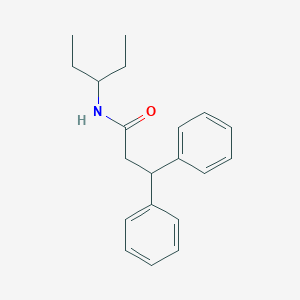
N-pentan-3-yl-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pentan-3-yl-3,3-diphenylpropanamide is a synthetic compound used in scientific research. It is commonly referred to as D3PA and is known for its antioxidant properties. D3PA is a derivative of carnosine, which is a dipeptide found in high concentrations in muscle and brain tissues.
作用機序
D3PA works as an antioxidant by donating electrons to free radicals, neutralizing them and preventing them from causing damage to cells. D3PA also stimulates the production of collagen, which is important for maintaining skin elasticity. In neurodegenerative diseases, D3PA may work by protecting neurons from oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
D3PA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. D3PA has also been shown to increase the production of collagen and hyaluronic acid, which are important for maintaining skin health. In addition, D3PA has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using D3PA in lab experiments is its antioxidant properties. It can be used to protect cells from oxidative stress and prevent damage caused by free radicals. However, one limitation of using D3PA is its relatively low solubility in water. This can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on D3PA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the effectiveness of D3PA in animal models and humans. Another area of interest is the development of new synthesis methods for D3PA that improve yield and purity. Additionally, more research is needed to understand the mechanism of action of D3PA and its potential use in other areas such as cancer treatment.
合成法
The synthesis of D3PA involves the reaction of carnosine with 3,3-diphenylpropionyl chloride and n-pentan-3-amine. The resulting compound is then purified using column chromatography. The yield of D3PA is typically around 70%.
科学的研究の応用
D3PA has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. D3PA has also been studied for its potential anti-aging effects. It has been shown to increase collagen production and improve skin elasticity. Additionally, D3PA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-pentan-3-yl-3,3-diphenylpropanamide |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
N-pentan-3-yl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-3-18(4-2)21-20(22)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3,(H,21,22) |
InChIキー |
YFPUHSYNJUXUOI-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)





![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)

